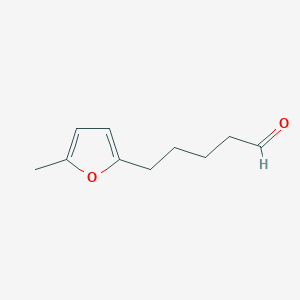
5-(5-Methylfuran-2-yl)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Methylfuran-2-yl)pentanal is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl group at the 5-position and a pentanal chain at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)pentanal can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with a suitable aldehyde under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and selectivity. For example, the use of silica-supported cobalt nanoparticles has been reported to facilitate the reductive amination, hydrogenation, and hydrodeoxygenation of 5-methylfurfural, leading to the formation of various furan derivatives, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Methylfuran-2-yl)pentanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-(5-Methylfuran-2-yl)pentanoic acid, while reduction can produce 5-(5-Methylfuran-2-yl)pentanol .
Wissenschaftliche Forschungsanwendungen
5-(5-Methylfuran-2-yl)pentanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 5-(5-Methylfuran-2-yl)pentanal involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the aldehyde group is typically the site of reactivity, undergoing transformation to various oxidized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylfurfural: A precursor to 5-(5-Methylfuran-2-yl)pentanal, it shares the furan ring structure but lacks the pentanal chain.
5-(5-Methylfuran-2-yl)methanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
2-Methylfuran: A simpler furan derivative with a methyl group at the 2-position.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
65868-99-7 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
5-(5-methylfuran-2-yl)pentanal |
InChI |
InChI=1S/C10H14O2/c1-9-6-7-10(12-9)5-3-2-4-8-11/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
WYPMHOTVLCEWGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



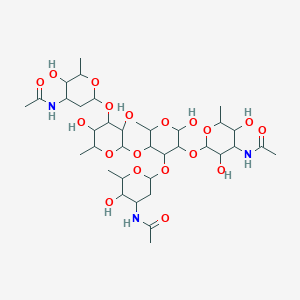
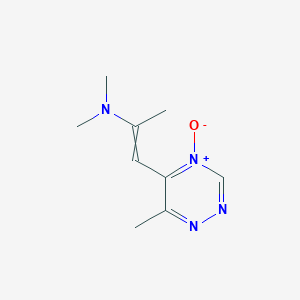
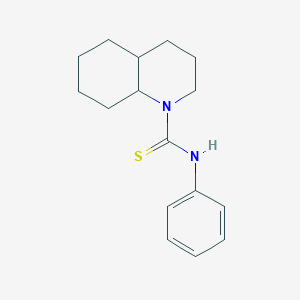
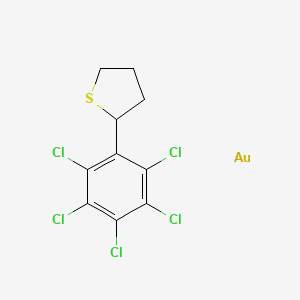
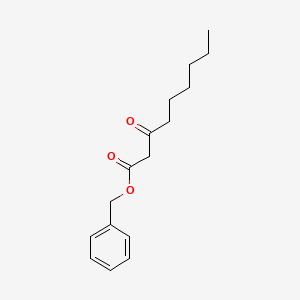
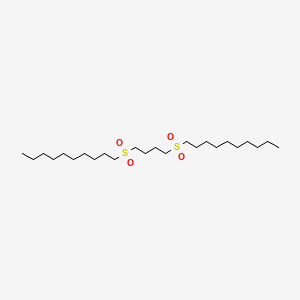
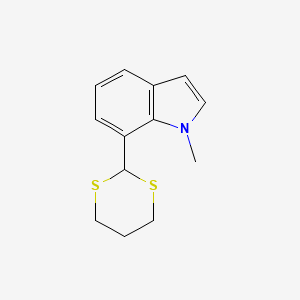
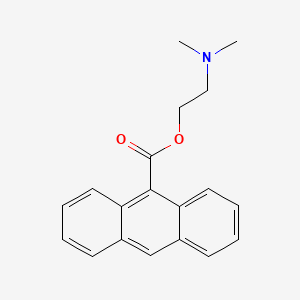
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
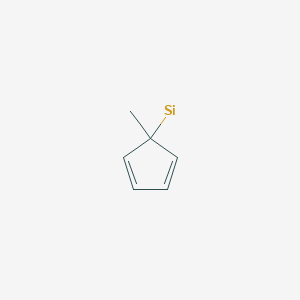
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
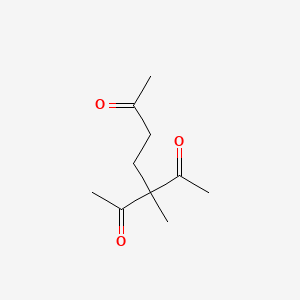
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
